Product packaging for 1-(Azetidin-3-yl)prop-2-en-1-one(Cat. No.:)

1-(Azetidin-3-yl)prop-2-en-1-one

Cat. No.: B13167361
M. Wt: 111.14 g/mol
InChI Key: DCBJOWFFIIAUEN-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)prop-2-en-1-one (CAS 1600569-60-5) is a chemical building block of significant interest in drug discovery and organic synthesis. This compound features a reactive acryloyl group linked to the azetidine ring, a strained four-membered nitrogen-containing heterocycle known to improve key pharmacokinetic properties in drug molecules . The molecular formula is C6H9NO, with a molecular weight of 111.14 g/mol . Its structure combines the unique reactivity of the azetidine scaffold with the Michael acceptor capability of the vinyl ketone (acryloyl) group, making it a versatile intermediate for the synthesis of more complex molecules . A prominent application of this compound is its use as a key intermediate in the development of targeted anticancer therapies. It is specifically employed in the synthesis of covalent inhibitors of the KRAS G12C mutant protein, a significant target in oncology . In this context, the molecule serves as an "acrylamide warhead," designed to form a permanent, covalent bond with the target protein, leading to potent and sustained inhibition . The azetidine ring is often incorporated into pharmacologically active compounds to modulate properties like metabolic stability, solubility, and conformational freedom . As a high-value synthetic intermediate, this compound enables researchers to explore novel chemical space in medicinal chemistry programs. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct appropriate risk assessments before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B13167361 1-(Azetidin-3-yl)prop-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(azetidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C6H9NO/c1-2-6(8)5-3-7-4-5/h2,5,7H,1,3-4H2

InChI Key

DCBJOWFFIIAUEN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CNC1

Origin of Product

United States

Computational and Theoretical Insights into 1 Azetidin 3 Yl Prop 2 En 1 One and Azetidine Systems

Electronic Structure and Bonding Analysis of the Azetidine-Enone System

The electronic structure of the azetidine-enone system is characterized by the interplay between the strained four-membered ring and the conjugated enone moiety. The nitrogen atom in the azetidine (B1206935) ring possesses a lone pair of electrons, which can influence the electronic properties of the entire molecule. Computational studies, often employing Density Functional Theory (DFT), can map the electron density distribution and identify key bonding interactions.

In a related context, studies on polycyclic energetic materials incorporating azetidine structures have highlighted the electronic effects of the azetidine ring. rsc.org For instance, the p-π conjugation effect between the lone pair of electrons on the nitrogen atom of the azetidine ring and the π-electrons of an adjacent 1,2,4-triazole (B32235) ring has been observed. rsc.org This type of electronic interaction could also be at play in 1-(azetidin-3-yl)prop-2-en-1-one, where the nitrogen lone pair could potentially interact with the π-system of the enone. This interaction can influence the molecule's reactivity and spectroscopic properties.

Strain Energy Analysis and Conformational Landscapes of Azetidine Ring Systems

Azetidines are characterized by significant ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral geometry. researchgate.netrsc.orgresearchwithrutgers.comrsc.org This inherent strain is a driving force for many of their chemical transformations. researchgate.netrsc.orgresearchwithrutgers.comrsc.org The strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) and significantly higher than that of the five-membered pyrrolidine (B122466) ring. researchgate.netrsc.org This high strain energy makes azetidines more reactive than their less-strained counterparts. researchgate.netrsc.orgresearchwithrutgers.comrsc.org

Computational methods are crucial for quantifying this strain energy and exploring the conformational landscapes of azetidine derivatives. srce.hr Theoretical calculations can determine the relative energies of different ring puckering conformations and the energy barriers between them. For N-substituted azetidines, the substituent on the nitrogen atom can influence the ring's conformation and, consequently, its reactivity. A triadic decomposition of gas-phase proton affinities, calculated using high-level computational methods like M06-2X/6-311++G(2df,2pd)//M06-2X/6-31+G(d), has been used to analyze the basicity of azetidines and related nitrogen heterocycles, providing insights into the interplay of ring strain and electronic effects. srce.hr

Table 1: Comparison of Ring Strain Energies
Ring SystemRing Strain Energy (kcal/mol)
Aziridine26.7 researchgate.net
Azetidine 25.2 researchgate.net
Cyclopropane27.6 researchgate.net
Cyclobutane26.4 researchgate.net
Pyrrolidine5.8 researchgate.net
Piperidine0 researchgate.net

Data sourced from reference researchgate.net.

Mechanistic Elucidation of Synthetic Pathways

Computational modeling plays a pivotal role in understanding the mechanisms of reactions used to synthesize and functionalize azetidines. By calculating the energies of reactants, transition states, and products, chemists can gain a detailed picture of the reaction pathway and identify the factors that control selectivity and reactivity.

Density Functional Theory (DFT) Studies of Cycloaddition Reactions

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanisms of cycloaddition reactions that form azetidine rings. researchgate.netmdpi.com For example, DFT calculations have been used to study the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to produce azetidines. rsc.org These studies can elucidate the nature of the transition states, whether the reaction proceeds through a concerted or stepwise mechanism, and the factors governing stereoselectivity. researchgate.net

In the context of 1,3-dipolar cycloadditions, DFT can predict the reactivity and regioselectivity by analyzing the energies, geometries, and electronic nature of the transition state structures. researchgate.net Such studies have revealed that some cycloadditions proceed through a tandem process of an initial cycloaddition followed by a rearrangement to a more thermodynamically stable product. researchgate.net The use of computational models can also help in understanding the role of catalysts and solvent effects on the reaction outcome. researchgate.netmdpi.com

Computational Modeling of Radical Reaction Intermediates and Transition States

The synthesis of azetidines often involves radical intermediates. researchgate.netacs.orgnih.govchemrxiv.org Computational modeling is instrumental in understanding the structure and stability of these transient species and the transition states they traverse. researchgate.netacs.orgchemrxiv.org For instance, in the photocatalytic radical synthesis of azetidines from azabicyclo[1.1.0]butanes, DFT calculations were used to evaluate the reaction's energetic profile and rationalize the observed outcome. researchgate.netchemrxiv.org

These calculations can provide insights into the key energy-transfer processes and the nature of the radical intermediates. researchgate.netchemrxiv.org In the decarboxylative Giese-type addition to form 3,3-disubstituted azetidines, computational studies at the B3LYP-D3 level of theory were used to investigate the effect of strain on the radical addition step by analyzing the corresponding transition state structures. acs.org

Prediction of Reaction Outcomes and Substrate Scope

A significant application of computational chemistry is the prediction of reaction outcomes and the exploration of substrate scope. thescience.devmit.edumaterialssquare.comnih.govnih.gov By developing computational models that can accurately predict whether a given set of reactants will lead to the desired azetidine product, researchers can move away from a trial-and-error approach to synthesis. thescience.devmit.edumaterialssquare.com

Recently, researchers have developed computational models based on frontier orbital energy matching to predict the success of photocatalyzed reactions for azetidine synthesis. thescience.devmit.edu These models can quickly screen potential substrates and predict which combinations are likely to react successfully. thescience.devmit.edu By calculating properties like frontier orbital energies and the availability of carbon atoms for reaction, these models have demonstrated the potential to significantly broaden the known substrate scope for azetidine synthesis. thescience.devmit.edu This predictive power allows for the pre-screening of compounds, saving time and resources in the laboratory. thescience.devmit.edumaterialssquare.com

Table 2: Computationally Predicted vs. Experimentally Tested Reactions for Azetidine Synthesis
Number of Alkene-Oxime Pairs Computationally StudiedNumber of Reactions Experimentally TestedOutcome
2718Most predictions were accurate mit.edu

Data sourced from reference mit.edu.

Advanced Synthetic Applications of Azetidine Containing α,β Unsaturated Systems

Azetidinyl Enones as Versatile Building Blocks for Complex Molecular Scaffolds

Azetidinyl enones and related unsaturated azetidine (B1206935) derivatives serve as powerful intermediates in the synthesis of intricate molecular frameworks, including spirocyclic, fused, and bridged systems. acs.org The inherent strain and dense functionalization of these building blocks allow for diverse and predictable chemical transformations. rsc.orgmagtech.com.cn Their utility stems from the ability to undergo reactions such as cycloadditions, ring expansions, and nucleophilic additions, which leverage the unique electronic and steric properties of the azetidine ring. nih.gov

One key strategy involves the use of azetines, the unsaturated counterparts of azetidines, which can be generated in situ from functionalized azetidines. These reactive intermediates readily participate in cycloaddition reactions to afford valuable fused-polycyclic azetidines. nih.gov For instance, azetines have been shown to undergo [3+2] and [4+2] cycloadditions, providing access to complex heterocyclic systems that would be challenging to synthesize via other routes. nih.gov

Furthermore, densely functionalized azetidines can be synthesized and subsequently elaborated into more complex structures. A notable approach begins with the synthesis of trisubstituted azetidines, which can then be subjected to a series of reactions to generate skeletal diversity. acs.org For example, a 2-cyanoazetidine can be reduced to a primary amine and protected, setting the stage for further modifications that lead to unique bridged and spirocyclic scaffolds. acs.org The synthesis of oxazaspiro[3.3]heptanones has been achieved using a gold-catalyzed alkyne oxidation strategy, highlighting the utility of azetidine precursors in constructing complex spirocycles. nih.gov

Research Findings:

Kulinkovich-type Coupling: A Ti(IV)-mediated coupling of oxime ethers with Grignard reagents has been developed to synthesize densely functionalized spirocyclic NH-azetidines. rsc.org

Strain-Release Homologation: The direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. rsc.orgorganic-chemistry.org

Flow Synthesis of 2-Azetines: A flow-synthesis protocol enables the generation of 2-azetines from N-Boc-3-iodo-azetidines via elimination. These reactive intermediates can be trapped downstream with electrophiles to yield highly substituted 2-azetines. nih.gov

Below is a table of representative complex scaffolds synthesized using azetidine-based building blocks.

Building Block TypeReaction TypeResulting Complex ScaffoldReference
Oxime ethers & Grignard reagentsTi(IV)-mediated Kulinkovich-type couplingSpirocyclic NH-azetidines rsc.org
1-Azabicyclo[1.1.0]butaneCopper-catalyzed alkylationBis-functionalized azetidines rsc.orgorganic-chemistry.org
N-Boc-3-iodo-azetidinesElimination / Electrophilic trapping (Flow)Substituted 2-azetines nih.gov
N-propargylsulfonamidesGold-catalyzed oxidative cyclizationOxazaspiro[3.3]heptanones nih.gov
β-amino alcoholsMulti-step sequence including cyclizationFused, bridged, and spirocyclic systems acs.org

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The rigid structure of the azetidine ring is a highly desirable feature in medicinal chemistry for designing conformationally restricted analogues of bioactive molecules. enamine.net Limiting the conformational flexibility of a molecule can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding. enamine.net Azetidine-containing α,β-unsaturated systems are particularly useful scaffolds for systematically probing structure-activity relationships (SAR). By modifying substituents on the azetidine ring or the enone moiety, chemists can fine-tune the spatial orientation of functional groups and evaluate the impact on biological activity. nih.gov

An efficient synthetic route to novel cis- and trans-1,4-disubstituted azetidine derivatives, structurally related to the natural product norlobelane, has been developed for SAR studies. nih.gov This synthesis involved a critical Wittig reaction and selective double bond reduction to generate a series of analogues that were evaluated as inhibitors of vesicular dopamine (B1211576) uptake. The study found that both cis- and trans-isomers exhibited potent activity, highlighting the subtle influence of stereochemistry on biological function. nih.gov

In another example, SAR studies on azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV) revealed strict structural requirements for antiviral activity. nih.gov Substitutions at the N- and C-termini and on the side chain were systematically explored. The results indicated that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain were crucial. The conformational restriction imposed by the azetidine ring, leading to a γ-type reverse turn, was deemed influential for the observed activity. nih.gov

The following table details examples of conformationally restricted azetidine analogues and their application in SAR studies.

Compound SeriesTarget/ApplicationKey Synthetic StepSAR FindingReference
cis- and trans-1,4-diphenethyl azetidinesVesicular dopamine uptake inhibitorsWittig reaction / Selective reductionThe cis-analog 22b and trans-analog 15c were among the most potent inhibitors, showing stereochemistry influences activity. nih.gov
Azetidine-containing dipeptidesHuman Cytomegalovirus (HCMV) inhibitorsPeptide couplingA benzyloxycarbonyl N-terminus and an aliphatic C-terminal side-chain were essential for anti-HCMV activity. nih.gov
Azetidine amidesSTAT3 inhibitorsAmide couplingProgression from a proline linker to an azetidine linker led to more potent inhibitors of STAT3 DNA-binding activity. nih.gov
Azetidine derivativesFree Fatty Acid Receptor 2 (FFA2) antagonistsMulti-step synthesis and optimizationOptimization of early hits led to GLPG0974, a potent and selective FFA2 antagonist with excellent pharmacokinetic properties. researchgate.net

Incorporation into Diverse Heterocyclic Systems for Novel Chemical Entity Generation

The reactivity of the azetidine ring and its appended functional groups, such as an enone, allows for its use as a template to construct other, often more complex, heterocyclic systems. These transformations, which include ring expansions, ring contractions, and cycloaddition-elimination sequences, are powerful tools for generating novel chemical entities.

Azetines, which can be considered unsaturated derivatives of azetidines, are valuable intermediates for accessing a variety of heterocycles. nih.gov For example, azetines can undergo cycloadditions with ketenes and isocyanates to form fused bicyclic systems. nih.gov While less common, ring-contraction of an azetine derivative to form an azirine has also been reported. nih.gov

More directly, functionalized azetidin-2-ones (β-lactams) can be converted into different heterocyclic structures. For instance, N-(2-hydroxy-2-phenylethyl)-β-lactams, after oxidation of the alcohol, can be treated with phosphorus oxychloride to yield highly strained azetidine-fused oxazolium salts, which spontaneously open to form 2-vinyloxazole derivatives. mdpi.com This demonstrates how the azetidine scaffold can serve as a masked precursor to a completely different heterocyclic system. The synthesis of azetidines via the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another efficient method that generates functionalized azetidines ripe for further transformation. rsc.orgrsc.org

The table below summarizes methods for incorporating the azetidine moiety into other heterocyclic systems.

Starting Azetidine SystemReaction TypeResulting Heterocyclic SystemKey FeaturesReference
Azetine[3+2] or [4+2] CycloadditionFused-polycyclic azetidinesAccess to complex fused ring systems from a strained intermediate. nih.gov
AzetineReaction with ketenes/isocyanatesFused bicyclic lactamsConstruction of β-lactam containing fused systems. nih.gov
N-(2-hydroxy-2-phenylethyl)-azetidin-2-oneOxidation followed by cyclization/ring-opening2-VinyloxazolesThe azetidine acts as a precursor which is ultimately transformed into an oxazole (B20620) ring. mdpi.com
Imine and AlkeneAza Paternò–Büchi ReactionFunctionalized AzetidinesPhotocycloaddition provides direct access to azetidines that can be further elaborated. rsc.org
DihydrotriazoleThermolysis/IrradiationAzirineA rare example of ring-contraction from an azetine precursor to a three-membered heterocycle. nih.gov

Q & A

Q. What synthetic strategies are effective for preparing 1-(Azetidin-3-yl)prop-2-en-1-one, and how are reaction conditions optimized?

The synthesis of prop-2-en-1-one derivatives typically employs condensation or coupling reactions. For example:

  • Claisen-Schmidt condensation : A mixture of ketones and aldehydes in ethanol with acidic catalysts (e.g., thionyl chloride) yields α,β-unsaturated ketones, as demonstrated in the synthesis of chalcone derivatives .
  • Transition metal-catalyzed nucleophilic substitution : Protocols like GP-7 and GP-8 () use palladium or nickel catalysts to form carbon-nitrogen bonds, followed by column chromatography for purification. Reaction optimization involves adjusting solvents (e.g., ethanol, DMF), temperature, and catalyst loading to improve yield (e.g., 60–80% yields reported for analogous compounds) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

  • Spectroscopy : IR for carbonyl (C=O) and azetidine (N–H) stretches; 1H^1 \text{H} NMR for olefinic proton (δ 6.5–7.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm); HR-MS for molecular ion confirmation .
  • Single-crystal XRD : Resolves 3D geometry and confirms the E-configuration of the α,β-unsaturated ketone. SHELXL refinement () is standard for handling high-resolution data and twinning .

Q. How is XRD data refined to resolve challenges like twinning or weak diffraction?

SHELXL ( ) addresses these issues through:

  • Twin refinement : Uses a BASF parameter to model twinned crystals.
  • Anisotropic displacement parameters : Improves accuracy for heavy atoms.
  • Hydrogen bonding constraints : Applied during refinement to stabilize the azetidine ring geometry .

Advanced Research Questions

Q. How do DFT calculations validate experimental structural data?

DFT predicts bond lengths, angles, and UV-Vis spectra (e.g., λmax for π→π* transitions). In a study on a chalcone derivative, experimental and theoretical bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å) and λmax (320 nm vs. 315 nm) showed <2% deviation, confirming method reliability . Discrepancies arise from solvent effects or basis set limitations, requiring hybrid functionals (e.g., B3LYP) for correction .

Q. What strategies analyze hydrogen bonding networks in crystalline structures?

Graph set analysis ( ) categorizes interactions (e.g., D = donor, A = acceptor):

  • Intramolecular bonds : Stabilize the azetidine ring via N–H···O=C interactions.
  • Intermolecular bonds : Form chains (C(4) motif) or rings (R2<sup>2</sup>(8)) between adjacent molecules. Etter’s rules prioritize strong directional bonds to predict packing motifs .

Q. How are contradictions between XRD and computational data resolved?

Systematic steps include:

Revisiting refinement parameters : Check for overfitting in SHELXL (e.g., high R-factors).

Solvent inclusion : Missing solvent molecules in XRD can distort bond lengths.

Vibrational corrections : DFT harmonic approximations may underestimate thermal motion. A study resolved C–C bond discrepancies by incorporating Grimme’s D3 dispersion corrections .

Q. How do substituents on the azetidine or propenone moieties alter properties?

  • Electron-withdrawing groups (e.g., Cl, F) on the azetidine increase electrophilicity, enhancing reactivity in Michael additions ().
  • Extended conjugation (e.g., aryl substituents) red-shifts UV-Vis absorption (λmax >350 nm) and improves nonlinear optical (NLO) responses, as seen in thiophene derivatives .

Q. What computational tools predict bioactivity and pharmacokinetics?

  • Molecular docking : AutoDock Vina evaluates binding affinities to targets (e.g., DNA grooves or urease active sites). A chalcone derivative showed a docking score of −8.2 kcal/mol against DNA .
  • ADME studies : SwissADME predicts bioavailability (e.g., LogP <5 ensures membrane permeability) and metabolic stability (CYP450 interactions). Derivatives with polar groups (e.g., –OH) often exhibit improved solubility .

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